2,3,4,6-Tetrafluoro-5-iodopyridine
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Overview
Description
2,3,4,6-Tetrafluoro-5-iodopyridine is a fluorinated heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of four fluorine atoms and one iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetrafluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the reaction of pentafluoropyridine with sodium iodide in dimethylformamide (DMF) at elevated temperatures. This reaction leads to the substitution of one fluorine atom with an iodine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluoro-5-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide ion, methoxide ion, and ammonia, leading to the formation of corresponding substituted pyridines.
Coupling Reactions: The compound can participate in coupling reactions, such as the Ullmann reaction, to form bipyridyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Coupling Reactions: Reagents such as copper catalysts are used in the Ullmann reaction, and the reactions are conducted under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2,3,4,6-Tetrafluoro-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is employed in the development of herbicides and insecticides due to its unique chemical properties.
Materials Science:
Mechanism of Action
The mechanism of action of 2,3,4,6-tetrafluoro-5-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Pentafluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
2,3,4,6-Tetrafluoro-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C5F4IN |
---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,3,4,6-tetrafluoro-5-iodopyridine |
InChI |
InChI=1S/C5F4IN/c6-1-2(7)4(8)11-5(9)3(1)10 |
InChI Key |
LWZAWYMKMQYTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1I)F)F)F)F |
Origin of Product |
United States |
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